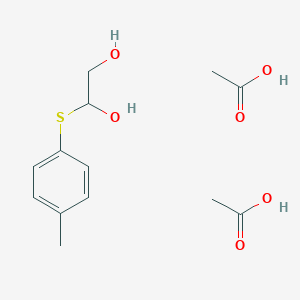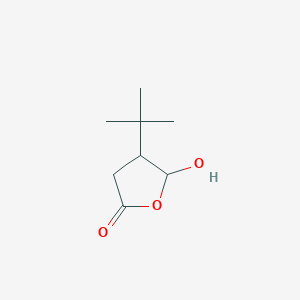
Anthracene-1,2-bis(diazonium) diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-1,2-bis(diazonium) diperchlorate is a diazonium salt derived from anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is of interest due to its potential applications in various fields, including organic synthesis, materials science, and photochemistry. The diazonium group is known for its reactivity, making this compound a valuable intermediate in the synthesis of other complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene-1,2-bis(diazonium) diperchlorate typically involves the diazotization of anthracene-1,2-diamine. The process begins with the nitration of anthracene to form anthracene-1,2-dinitro, which is then reduced to anthracene-1,2-diamine. The diazotization reaction is carried out by treating anthracene-1,2-diamine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of perchloric acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of diazotization and handling of diazonium salts apply. Industrial production would likely involve large-scale nitration, reduction, and diazotization processes, with careful control of reaction conditions to ensure safety and high yield.
Analyse Des Réactions Chimiques
Types of Reactions
Anthracene-1,2-bis(diazonium) diperchlorate undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Often performed in alkaline conditions with phenols or aromatic amines.
Reduction Reactions: Commonly achieved using reducing agents such as sodium sulfite or stannous chloride.
Major Products Formed
Substitution Reactions: Halogenated anthracenes, hydroxylated anthracenes, and cyanoanthracenes.
Coupling Reactions: Azo compounds with various substituents.
Reduction Reactions: Anthracene-1,2-diamine.
Applications De Recherche Scientifique
Anthracene-1,2-bis(diazonium) diperchlor
Propriétés
Numéro CAS |
88375-29-5 |
|---|---|
Formule moléculaire |
C14H8Cl2N4O8 |
Poids moléculaire |
431.1 g/mol |
Nom IUPAC |
anthracene-1,2-didiazonium;diperchlorate |
InChI |
InChI=1S/C14H8N4.2ClHO4/c15-17-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)18-16;2*2-1(3,4)5/h1-8H;2*(H,2,3,4,5)/q+2;;/p-2 |
Clé InChI |
CUJPHZSBNCEEQO-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC(=C3[N+]#N)[N+]#N.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2,3-Di(benzenesulfonyl)propyl]bicyclo[3.1.1]hept-2-ene](/img/structure/B14388961.png)
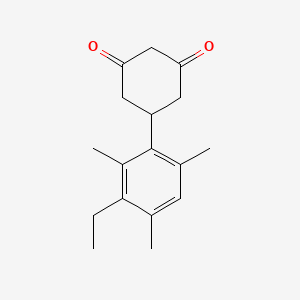
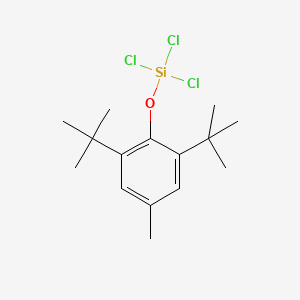
![(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)(phenyl)methanone](/img/structure/B14388983.png)
![Ethyl [3-methylidene-4-(phenylsulfanyl)cyclohexyl]acetate](/img/structure/B14388984.png)
![3-{4-[(Propan-2-yl)oxy]phenyl}-2,5-dihydro-1,2,4-triazin-6(1H)-one](/img/structure/B14388988.png)

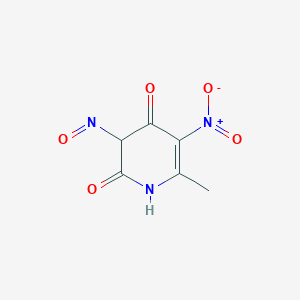
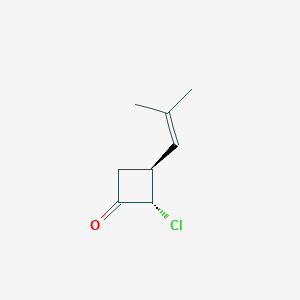
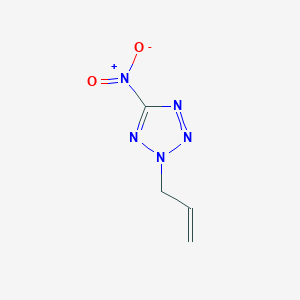

![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)
